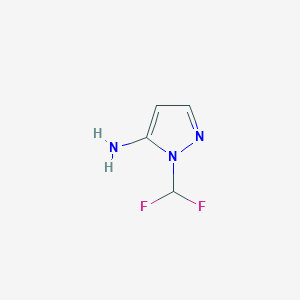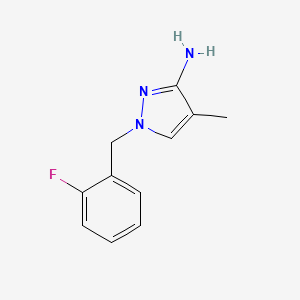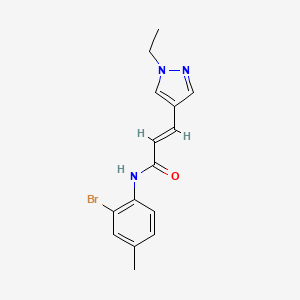![molecular formula C27H31F3O3 B10904897 (16E)-3-hydroxy-16-[4-(trifluoromethoxy)benzylidene]androst-5-en-17-one](/img/structure/B10904897.png)
(16E)-3-hydroxy-16-[4-(trifluoromethoxy)benzylidene]androst-5-en-17-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(16E)-3-hydroxy-16-[4-(trifluoromethoxy)benzylidene]androst-5-en-17-one is a synthetic steroidal compound It is characterized by the presence of a hydroxy group at the 3rd position, a benzylidene group at the 16th position, and a trifluoromethoxy group attached to the benzylidene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (16E)-3-hydroxy-16-[4-(trifluoromethoxy)benzylidene]androst-5-en-17-one typically involves multiple steps. One common approach is to start with a suitable androstane derivative. The key steps include:
Hydroxylation: Introduction of the hydroxy group at the 3rd position.
Benzylidene Formation: Formation of the benzylidene group at the 16th position through a condensation reaction with 4-(trifluoromethoxy)benzaldehyde.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and safety. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(16E)-3-hydroxy-16-[4-(trifluoromethoxy)benzylidene]androst-5-en-17-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group at the 3rd position can be oxidized to form a ketone.
Reduction: The benzylidene group can be reduced to form a benzyl group.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or Jones reagent can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 3-keto-16-[4-(trifluoromethoxy)benzylidene]androst-5-en-17-one.
Reduction: Formation of 3-hydroxy-16-[4-(trifluoromethoxy)benzyl]androst-5-en-17-one.
Substitution: Formation of derivatives with substituted trifluoromethoxy groups.
Applications De Recherche Scientifique
(16E)-3-hydroxy-16-[4-(trifluoromethoxy)benzylidene]androst-5-en-17-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and hormonal disorders.
Biological Research: Used as a tool compound to study steroid receptor interactions and signaling pathways.
Pharmacology: Investigated for its pharmacokinetic properties and potential as a drug candidate.
Industrial Applications: Potential use in the synthesis of other complex steroidal compounds.
Mécanisme D'action
The mechanism of action of (16E)-3-hydroxy-16-[4-(trifluoromethoxy)benzylidene]androst-5-en-17-one involves its interaction with steroid receptors. It can act as an agonist or antagonist, modulating the activity of these receptors. The molecular targets include androgen receptors, estrogen receptors, and other nuclear receptors. The pathways involved may include gene transcription regulation, protein synthesis, and cellular signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
(16E)-3-hydroxy-16-benzylideneandrost-5-en-17-one: Lacks the trifluoromethoxy group.
(16E)-3-hydroxy-16-[4-methoxybenzylidene]androst-5-en-17-one: Contains a methoxy group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in (16E)-3-hydroxy-16-[4-(trifluoromethoxy)benzylidene]androst-5-en-17-one imparts unique chemical and biological properties. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to steroid receptors, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C27H31F3O3 |
|---|---|
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
(16E)-3-hydroxy-10,13-dimethyl-16-[[4-(trifluoromethoxy)phenyl]methylidene]-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C27H31F3O3/c1-25-11-9-19(31)15-18(25)5-8-21-22(25)10-12-26(2)23(21)14-17(24(26)32)13-16-3-6-20(7-4-16)33-27(28,29)30/h3-7,13,19,21-23,31H,8-12,14-15H2,1-2H3/b17-13+ |
Clé InChI |
FXBIRHRIYHYRSO-GHRIWEEISA-N |
SMILES isomérique |
CC12CCC(CC1=CCC3C2CCC4(C3C/C(=C\C5=CC=C(C=C5)OC(F)(F)F)/C4=O)C)O |
SMILES canonique |
CC12CCC(CC1=CCC3C2CCC4(C3CC(=CC5=CC=C(C=C5)OC(F)(F)F)C4=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(acetylamino)phenyl]-4-(dimethylamino)benzamide](/img/structure/B10904827.png)
![Methyl 3-(2-benzyl-4-(difluoromethyl)-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate](/img/structure/B10904834.png)
![Methyl 3,6-dicyclopropyl-1-(2-(ethylamino)-2-oxoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10904839.png)
![1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}piperidin-4-amine](/img/structure/B10904844.png)
![N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B10904847.png)


![N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-methyl-4-nitrobenzohydrazide](/img/structure/B10904871.png)
![1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10904878.png)
![N-cyclopropyl-2-[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide](/img/structure/B10904888.png)
![ethyl (2E)-5-(4-bromophenyl)-2-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10904896.png)
![5-Cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B10904903.png)

